METHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

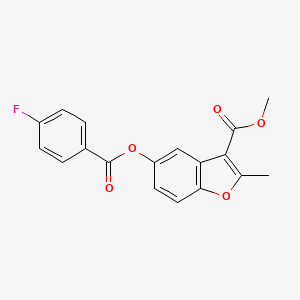

Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a benzofuran core substituted with:

- A methyl ester at position 3.

- A methyl group at position 2.

- A 4-fluorobenzoyloxy moiety at position 5.

The incorporation of fluorine into the benzoyloxy group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can optimize ligand-receptor interactions in pharmacological contexts.

Properties

IUPAC Name |

methyl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO5/c1-10-16(18(21)22-2)14-9-13(7-8-15(14)23-10)24-17(20)11-3-5-12(19)6-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQGFFTUFHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyloxy group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyloxy group can enhance the compound’s ability to bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The benzofuran core may also contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with three structurally related benzofuran derivatives from recent literature:

| Compound Name | Substituents (Positions) | Halogen Type | Key Functional Groups | Biological Activity Notes |

|---|---|---|---|---|

| Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) | 5-(4-FBzO), 2-Me, 3-COOCH3 | Fluorine | Ester, Benzoyloxy, Methyl | Not explicitly reported |

| Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1) | 5-Cl, 2-COOCH3 | Chlorine | Ester | Antimicrobial activity observed |

| 5-Bromo-3-hydroxy-1-benzofuran-2-yl(4-methoxyphenyl)methanone (Compound 2) | 5-Br, 3-OH, 2-(4-MeOPhCO) | Bromine | Hydroxyl, Methoxyaryl ketone | Antioxidant potential hypothesized |

| 6,7-Dichloro-5-[(Z)-methoxy(oxido)-λ⁵-azanylidene-λ⁴-sulfanyl]-1-benzofuran-2-carboxylic acid (Compound 3) | 6,7-Cl, 5-S-complex, 2-COOH | Chlorine | Sulfanyl, Carboxylic acid, Nitroso | Enzyme inhibition reported |

Key Observations:

- Halogen Effects : The target compound’s fluorine substituent (electron-withdrawing) contrasts with chlorine/bromine in analogs. Fluorine’s lower polarizability may reduce metabolic degradation compared to heavier halogens .

- Bioactivity : While Compounds 1–3 exhibit reported bioactivity (e.g., antimicrobial, enzyme inhibition), the target compound’s fluorobenzoyloxy group may enhance receptor binding affinity due to fluorine’s unique electronic properties. However, specific biological data for the target remain unpublished .

Electronic and Physicochemical Properties

- Acid-Base Behavior : The methyl ester at position 3 confers neutrality under physiological pH, unlike Compound 3’s carboxylic acid group, which may ionize and affect solubility.

Biological Activity

Methyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₅F O₄

- Molecular Weight : 308.31 g/mol

- CAS Number : 315237-56-0

The presence of the fluorobenzoyloxy group enhances the compound's lipophilicity, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes key findings from relevant research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A-549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| Study B | HeLa (Cervical) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| Study C | MCF-7 (Breast) | 10.0 | Modulation of ERK signaling pathway |

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S phase transition.

- Signaling Pathway Modulation : Studies indicate that it may inhibit key signaling pathways such as ERK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.

Case Study 1: Anticancer Efficacy in Lung Cancer

In a study involving A-549 lung cancer cells, this compound demonstrated a significant reduction in cell viability with an IC50 value of 12.5 µM. Morphological assessments revealed characteristic features of apoptosis, including chromatin condensation and membrane blebbing.

Case Study 2: In Vivo Studies

Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis confirmed that the compound effectively induced apoptosis in tumor tissues, supporting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.